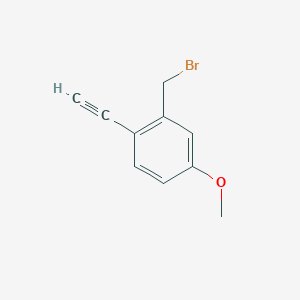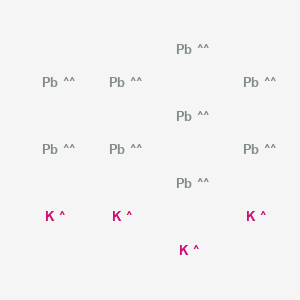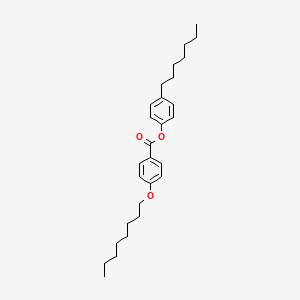![molecular formula C13H33NOSi4 B14409140 Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate CAS No. 85125-20-8](/img/structure/B14409140.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate is a silicon-based compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a cyanate group attached to a silicon atom, which is further bonded to dimethyl and tris(trimethylsilyl)methyl groups. This compound is notable for being one of the first silicon cyanates synthesized and studied .
Méthodes De Préparation
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate involves the treatment of precursor compounds with silver cyanate (AgOCN) in dichloromethane (CH₂Cl₂). Specifically, the precursors used are (Me₃Si)₃CSiMe₂I, (Me₃Si)₃CSiMe(OMe)I, or (Me₃Si)₃CSiPh₂I. The reaction conditions typically involve heating the mixture to facilitate the formation of the cyanate compound
Analyse Des Réactions Chimiques
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate primarily involves its ability to undergo isomerization and solvolysis reactions. The cyanate group can isomerize to form an isocyanate, which can then participate in further chemical reactions. The compound’s high reactivity as a leaving group in solvolysis reactions is due to the stability of the resulting silicon-containing products .
Comparaison Avec Des Composés Similaires
Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate can be compared to other organosilicon compounds, such as:
Trimethylsilyl cyanate: This compound has a simpler structure with only one trimethylsilyl group attached to the cyanate group.
Tris(trimethylsilyl)silane: This compound contains three trimethylsilyl groups attached to a silicon atom.
The uniqueness of this compound lies in its combination of steric bulk and reactivity, making it a valuable reagent in specialized chemical syntheses.
Propriétés
Numéro CAS |
85125-20-8 |
|---|---|
Formule moléculaire |
C13H33NOSi4 |
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] cyanate |
InChI |
InChI=1S/C13H33NOSi4/c1-16(2,3)13(17(4,5)6,18(7,8)9)19(10,11)15-12-14/h1-11H3 |
Clé InChI |
SWDOQLQZSQYPNM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




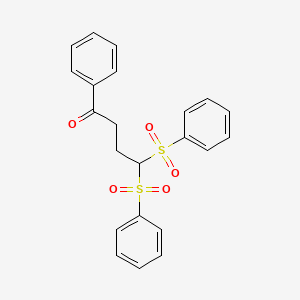
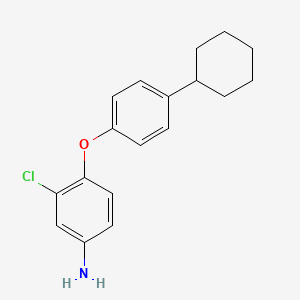
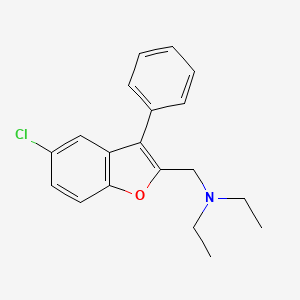
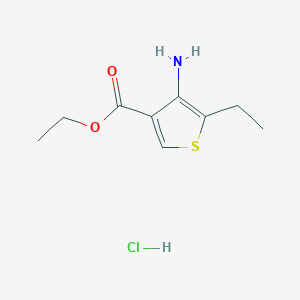
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)
